4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine

Organic synthesis Catalytic hydrogenation Process chemistry

Procure dual-Boc chiral pyrrolidine (CAS 175463-34-0) for stereochemically defined 4-aminomethyl-prolinol D3/D4 dopamine ligands. The 4-aminomethyl substitution enables subtype selectivity unattainable with 3-aminomethyl analogs. Orthogonal Boc groups permit sequential chemoselective deprotection impossible with single-Boc scaffolds. Patent-validated synthesis yields 80.6% crystalline solid. Also serves as precursor for single-step fluorination to 4-fluoropyrrolidine APIs and carbapenem antibiotic intermediates. For antipsychotic programs requiring D3/D4 selectivity over D2 to minimize extrapyramidal effects.

Molecular Formula C15H28N2O5
Molecular Weight 316.39 g/mol
CAS No. 175463-34-0
Cat. No. B070774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
CAS175463-34-0
Molecular FormulaC15H28N2O5
Molecular Weight316.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CN(CC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19)
InChIKeyVSFCEPRNHYOLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine (CAS 175463-34-0): A Dual-Protected Chiral Pyrrolidine Scaffold for Dopamine Receptor-Targeted Medicinal Chemistry


4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine (CAS 175463-34-0), systematically named tert-butyl 3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate, is a dual-Boc-protected chiral pyrrolidine derivative with molecular formula C15H28N2O5 and molecular weight 316.39 g/mol [1]. The compound features two orthogonal tert-butyloxycarbonyl (Boc) protecting groups on the pyrrolidine nitrogen and the aminomethyl side chain, along with a hydroxyl group at the 3-position . This bifunctional scaffold serves as a versatile intermediate in medicinal chemistry, particularly in the ex-chiral pool synthesis of 4-aminomethyl-substituted prolinol derivatives from natural 4-hydroxyproline for dopamine receptor ligand development [2].

Why 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine (CAS 175463-34-0) Cannot Be Replaced by Single-Boc or Alternative Substitution Pattern Pyrrolidines


Generic substitution of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine with in-class pyrrolidine analogs fails due to three non-interchangeable structural features: (1) the 4-aminomethyl substitution pattern (versus the more common 3-aminomethyl or 2-aminomethyl analogs) dictates distinct spatial orientation of functional groups in downstream pharmacophores ; (2) the 3-hydroxy-4-aminomethyl relative configuration on the pyrrolidine ring influences receptor subtype selectivity profiles in dopamine and serotonin binding studies [1]; and (3) the dual-Boc protection strategy enables sequential, chemoselective deprotection that single-Boc analogs such as 3-(Boc-aminomethyl)-3-hydroxypyrrolidine (CAS 125033-59-2) or 1-Boc-3-(aminomethyl)-3-hydroxypyrrolidine (CAS 114214-73-2) cannot support . The ex-chiral pool synthesis from 4-hydroxyproline yields four possible stereoisomers of 4-aminomethyl-substituted prolinol derivatives, each with distinct receptor binding profiles—substituting an alternative scaffold introduces stereochemical and regiochemical uncertainty incompatible with structure-activity relationship (SAR)-driven medicinal chemistry programs [2].

Quantitative Differentiation Evidence: 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine (CAS 175463-34-0) Versus In-Class Pyrrolidine Analogs


Synthesis Yield Comparison: Dual-Boc 4-Aminomethyl-3-hydroxypyrrolidine Achieves 80.6% Isolated Yield in Patent-Documented Autoclave Hydrogenation Protocol

The target compound was synthesized via palladium-catalyzed hydrogenation in an autoclave with an isolated yield of 80.6% as a white crystalline solid after recrystallization from petroleum ether/ethyl acetate (5:1) at −4°C . This compares favorably to alternative synthetic routes for 3,4-disubstituted pyrrolidine derivatives, where patent documents acknowledge that multiple protection-deprotection cycles lead to yield reduction and purification challenges due to oily intermediates [1].

Organic synthesis Catalytic hydrogenation Process chemistry Patent synthesis methods

Purity Specification Benchmarking: Commercial 96% Purity Standard Exceeds Single-Boc Analog Specifications of 95%

Commercially available 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine (CAS 175463-34-0) is supplied with a standard purity specification of 96% from multiple vendors including Bidepharm and CymitQuimica, with batch-specific analytical certificates (NMR, HPLC, GC) available . In comparison, the single-Boc analog 3-(Boc-aminomethyl)-3-hydroxypyrrolidine (CAS 125033-59-2) is commercially specified at 95% purity .

Quality control Analytical chemistry Procurement specifications Building block purity

Receptor Subtype Selectivity Differentiation: 4-Aminomethyl-Prolinol Scaffold Enables Dopamine D3/D4 Receptor Subtype Discrimination

The 4-aminomethyl-substituted prolinol scaffold, for which 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine serves as the key protected intermediate, enables distinct dopamine receptor subtype selectivity profiles. In ex-chiral pool synthesis from 4-hydroxyproline, the four possible stereoisomers of 4-aminomethyl-substituted prolinol derivatives exhibited differential binding to dopamine D1, D2long, D2short, D3, and D4 subtypes as well as serotonin 5-HT1A and 5-HT2 receptors [1]. Specifically, the aminomethylpyrrolidine derivative FAUC 21 demonstrated D3 receptor preference, while the (2R,4R)-aminoprolinol derivative ent-24 (FAUC 65) preferentially recognized the D4 subtype [2]. In contrast, 3-aminomethyl pyrrolidine scaffolds have been primarily developed as histamine H3 receptor antagonists, with compounds lacking imidazole moieties showing high affinity for H3 receptors rather than dopamine receptor subtypes .

Dopamine receptors Receptor binding Structure-activity relationship Medicinal chemistry

Physicochemical Differentiation: Higher LogP (2.07) and Extended Molecular Scaffold Distinguishes from Lower Molecular Weight Single-Boc Analogs

4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine exhibits computed physicochemical properties including LogP = 2.07, molecular weight = 316.39 g/mol, polar surface area = 88.1 Ų, hydrogen bond donor count = 2, and hydrogen bond acceptor count = 5 [1]. The dual-Boc protection increases molecular weight by approximately 100 g/mol and LogP by approximately 2 units relative to single-Boc analogs such as 1-Boc-3-(aminomethyl)-3-hydroxypyrrolidine (CAS 114214-73-2), which has molecular weight 216.28 g/mol, formula C10H20N2O3, and significantly lower predicted lipophilicity [2].

Physicochemical properties Lipophilicity Drug-likeness ADME prediction

Patent-Documented Utility in Carbapenem Antibiotic Synthesis: Pyrrolidine Core Serves as Key Intermediate in β-Methyl Carbapenem Development

N-Boc-pyrrolidine derivatives, including 3-hydroxy-4-aminomethyl substituted scaffolds, are documented as key intermediates in the synthesis of 1β-methyl carbapenem antibiotics such as RO-4908463 (CS-023, R-115685). In the reported synthetic route, N-Boc-pyrrolidine-3(R)-amine undergoes acylation with chloroacetyl chloride, followed by treatment with ammonia, protected S-methylisothiourea, and Boc deprotection to yield the pyrrolidine intermediate (VII) that condenses with the carbapenem core (XIV) [1]. The target compound's 4-aminomethyl substitution pattern provides the requisite spatial geometry for subsequent guanidinylation and coupling to the β-lactam scaffold.

Antibiotic synthesis Carbapenem Pharmaceutical intermediates Patent literature

Regioselective Fluorination Precursor: 3-Hydroxy-4-aminomethyl Scaffold Enables Single-Step Fluorination to (3R,4S)-3-(N-Substituted Aminomethyl)-4-fluoropyrrolidine Derivatives

The 4-hydroxy-3-(N-substituted aminomethyl)pyrrolidine scaffold—the deprotected core of the target compound—serves as the direct precursor for regioselective fluorination using sulfur tetrafluoride derivatives to yield (3R,4S)-3-(N-substituted aminomethyl)-4-fluoropyrrolidine or its enantiomer [1]. This patent-documented method (US20120283448A1) achieves fluorination under moderate conditions to produce industrially valuable chiral fluoropyrrolidine intermediates for pharmaceutical manufacturing. Alternative routes requiring pre-fluorination protection-deprotection cycles are described as 'undesirable due to an increase in the number of steps' and associated yield reduction [2].

Fluorination chemistry Regioselective synthesis Chiral fluorinated pyrrolidines Pharmaceutical intermediates

Validated Application Scenarios for 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine (CAS 175463-34-0) Based on Quantitative Evidence


Dopamine D3/D4 Receptor Ligand Development in Antipsychotic Drug Discovery

Procure 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine for ex-chiral pool synthesis of stereochemically defined 4-aminomethyl-prolinol derivatives as dopamine receptor ligands. The 4-aminomethyl substitution pattern, derived from natural 4-hydroxyproline, enables differential binding to dopamine D1, D2long, D2short, D3, and D4 subtypes, with D3-preferring (FAUC 21) and D4-preferring (FAUC 65) ligands achievable through stereochemical control [1]. This contrasts with 3-aminomethyl pyrrolidine scaffolds, which are primarily directed toward histamine H3 receptor antagonism . For medicinal chemistry programs targeting schizophrenia and psychotic disorders requiring D3/D4 selectivity over D2 to minimize extrapyramidal side effects, this compound provides the validated scaffold entry point.

Process Chemistry Scale-Up Using Patent-Validated 80.6% Yield Protocol

Utilize the patent-documented synthetic protocol from CN105585518 for multi-gram scale production of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine. The method employs palladium-catalyzed hydrogenation in an autoclave (10% Pd/C, 4 MPa H2, methanol, 50°C, 18 h) followed by recrystallization from petroleum ether/ethyl acetate (5:1) at −4°C to yield 80.6% of a white crystalline solid [1]. This validated protocol eliminates the purification challenges associated with alternative 3,4-disubstituted pyrrolidine routes, where intermediates are described as 'oily products, difficult to purify' and multiple protection-deprotection cycles reduce overall yield . Process chemistry teams should prioritize this compound for routes requiring crystalline intermediate isolation and reproducible scale-up performance.

Regioselective Fluorination for Chiral 4-Fluoropyrrolidine API Intermediates

Employ 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine as the precursor scaffold for direct, single-step fluorination to (3R,4S)-3-(N-substituted aminomethyl)-4-fluoropyrrolidine derivatives under moderate conditions using sulfur tetrafluoride reagents [1]. The patent-documented method (US20120283448A1) eliminates the protection-deprotection overhead required by alternative fluorination approaches, reducing synthetic step count and associated yield losses. This application is particularly relevant for pharmaceutical process development teams manufacturing fluorinated pyrrolidine-containing APIs where process intensification and step-economy are critical procurement and manufacturing considerations.

Carbapenem Antibiotic Intermediate Synthesis Requiring Pyrrolidine Core Guanidinylation

Select 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine for carbapenem antibiotic programs following the RO-4908463 (CS-023, R-115685) synthetic paradigm. The N-Boc-pyrrolidine scaffold undergoes sequential acylation, amination, guanidinylation, and Boc deprotection to generate pyrrolidine intermediate (VII), which subsequently condenses with the β-methyl carbapenem core to produce the target 1β-methyl carbapenem antibiotic [1]. The 4-aminomethyl substitution pattern provides the requisite spatial orientation for guanidine introduction at the pyrrolidine 4-position—a regiochemical requirement that 2-aminomethyl or 3-amino pyrrolidine analogs cannot satisfy without additional synthetic manipulation. Procurement for antibiotic intermediate supply chains should prioritize this specific substitution pattern when the synthetic route demands 4-position functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.